(S)-2-Ethynylpiperidine can be derived from various synthetic routes, primarily utilizing piperidone as a precursor. It is classified under alkynes and heterocycles due to its structural features, which include a triple bond and a cyclic amine. The compound is recognized for its stereochemistry, with the "S" designation indicating its specific spatial arrangement.
The synthesis of (S)-2-Ethynylpiperidine typically involves several key steps:
(S)-2-Ethynylpiperidine has a molecular formula of and a molecular weight of approximately 135.16 g/mol. Its structure features:
The compound's stereochemistry plays a crucial role in its biological activity, influencing interactions with biological targets.
(S)-2-Ethynylpiperidine undergoes various chemical reactions:
(S)-2-Ethynylpiperidine has several scientific uses:
(S)-2-Ethynylpiperidine is a chiral piperidine derivative characterized by an ethynyl group (-C≡CH) at the stereogenic C2 position. This structural motif combines conformational rigidity with synthetic versatility, enabling precise three-dimensional interactions with biological targets. Unlike its saturated counterparts, the ethynyl group provides a linear vector for pharmacophore extension and serves as a click chemistry handle for bioorthogonal reactions. The stereochemistry at C2 further enhances its value in designing enantioselective ligands, as biological systems frequently exhibit chirality-dependent responses to such molecules [2] [4].
The development of (S)-2-ethynylpiperidine mirrors advances in asymmetric synthesis and catalytic technologies. Early routes relied on chiral pool resolution, but modern approaches leverage transition metal catalysis and organocatalysis:
Table 1: Evolution of Synthetic Approaches for (S)-2-Ethynylpiperidine
Period | Dominant Strategy | Key Limitations | Yield/ee Achieved |
---|---|---|---|
1990s | Resolution of racemates via diastereomeric salts | Low throughput, chiral auxiliary removal | 30-40% yield, >95% ee |
Early 2000s | Proline-catalyzed aldol/alkynylation | Substrate specificity, moderate stereocontrol | 50-70% yield, 80-88% ee |
2010-2020 | Copper/phosphine-catalyzed asymmetric alkyne addition | Catalyst cost, sensitivity to air/moisture | 75-90% yield, 92-99% ee |
Post-2020 | Nickel-NHC catalyzed C–H alkynylation | Limited industrial scalability, novel ligand design | 60-85% yield, 95->99% ee |
A pivotal advancement occurred in 2021 when Zhang et al. implemented a nickel-catalyzed C–H alkynylation of N-carbamoyl piperidines using chiral N-heterocyclic carbene (NHC) ligands. This method directly installed ethynyl groups with exceptional enantioselectivity (ee >99%) while bypassing pre-functionalization steps [2]. Concurrently, ruthenium-catalyzed asymmetric transfer hydrogenation of 2-ethynylpyridines emerged as an alternative route, exploiting pyridine as a readily available precursor. These methods addressed historical challenges in stereocontrol but introduced new gaps in catalyst accessibility and reaction scalability [2] [4].
The (S)-2-ethynylpiperidine scaffold serves three primary functions in molecular design:
Conformational Directing Agent: The ethynyl group restricts piperidine ring puckering, locking bioactive conformations. Molecular modeling studies demonstrate that the (S)-enantiomer preferentially adopts chair conformations with axial ethynyl orientation, enhancing vector alignment with targets like ion channels and GPCRs. This pre-organization effect reduces entropic penalties upon binding, improving ligand efficiency [7].
Click Chemistry Synthon: The terminal alkyne enables copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating:
Table 2: Pharmacological Applications of (S)-2-Ethynylpiperidine Derivatives
Therapeutic Area | Representative Structure | Key Mechanism | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Local Anesthesia | LAS-294 (fluorinated analog) | Voltage-gated Na⁺ channel blockade | 0.5% solution efficacy > lidocaine (3x duration) |
Antiarrhythmics | Kazcaine derivatives | Nav1.5 inhibition | 90% arrhythmia suppression at 0.1 mg/kg |
Anticancer | N-(Piperidin-4-yl)benzamides | HSP70 inhibition | 15x potency vs. sorafenib in breast cancer |
Antiviral | Quinoline-piperidine ethers | Influenza polymerase inhibition | IC₅₀ = 7.7 μM against H1N1 |
Molecular docking of fluorinated analogs (e.g., LAS-294) reveals high-affinity binding (ΔG < -9.2 kcal/mol) to Nav1.4 and Nav1.5 sodium channels through:
Despite synthetic and pharmacological advances, critical knowledge gaps persist:
Metabolic Instability of Alkyne Moiety: Cytochrome P450-mediated oxidation (particularly CYP3A4) generates reactive keto-aldehydes that exhibit off-target protein modification. Computational models predict that C2-fluoro substitution would block metabolic hotspots while maintaining target affinity, but experimental validation remains lacking [4] [7].
Chirality-Pharmacology Mismatch: While (S)-enantiomers dominate current studies, the biological activity of (R)-counterparts remains underexplored. Glorius’ work on fluoropiperidines revealed axial/equatorial preference inversions between enantiomers at sodium channels, suggesting chirality-specific binding modes that could be exploited for selectivity engineering [2].
Stereoselective Synthetic Bottlenecks: Current asymmetric methods suffer from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7